8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

PKA site selectivity cAMP analog binding affinity structure-activity relationship

8-(4-Aminobutyl) aminoadenosine-3′,5′-cyclic monophosphate (8-ABA-cAMP; CAS 82927-68-2; MW 415.4 g/mol) is a synthetically modified cyclic AMP (cAMP) analog bearing a 4-aminobutylamino substituent at the C8 position of the adenine ring. Unlike broadly acting cAMP analogs such as 8-Br-cAMP or 8-pCPT-cAMP that activate both PKA and Epac pathways non-selectively, 8-ABA-cAMP is characterized by its site-selective binding preference for site B of the type I regulatory subunit (RI) of cAMP-dependent protein kinase (PKA).

Molecular Formula C14H22N7O6P
Molecular Weight 415.34 g/mol
Cat. No. B12080571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate
Molecular FormulaC14H22N7O6P
Molecular Weight415.34 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)OP(=O)(O1)O
InChIInChI=1S/C14H22N7O6P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-9(22)10-7(26-13)5-25-28(23,24)27-10/h6-7,9-10,13,22H,1-5,15H2,(H,17,20)(H,23,24)(H2,16,18,19)
InChIKeyGTBJZSJCJFBIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate (8-ABA-cAMP): A Site-B-Selective cAMP Analog for PKA Research and Affinity Chromatography Procurement


8-(4-Aminobutyl) aminoadenosine-3′,5′-cyclic monophosphate (8-ABA-cAMP; CAS 82927-68-2; MW 415.4 g/mol) is a synthetically modified cyclic AMP (cAMP) analog bearing a 4-aminobutylamino substituent at the C8 position of the adenine ring [1]. Unlike broadly acting cAMP analogs such as 8-Br-cAMP or 8-pCPT-cAMP that activate both PKA and Epac pathways non-selectively, 8-ABA-cAMP is characterized by its site-selective binding preference for site B of the type I regulatory subunit (RI) of cAMP-dependent protein kinase (PKA) [2][3]. This compound also features a terminal primary amine linked via a four-carbon spacer, enabling covalent immobilization to agarose resins for affinity chromatography applications [1]. Commercial purity typically exceeds 98% by HPLC [1].

Why Generic Substitution of 8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate Fails: Divergent Site Selectivity, Spacer-Dependent Affinity, and PDE Stability Profiles Among 8-Substituted cAMP Analogs


C8-substituted cAMP analogs cannot be considered interchangeable because systematic mapping of 21 analogs across the four PKA binding sites (AI, AII, BI, BII) revealed that each substituent chemistry produces a unique affinity fingerprint [1]. Compounds with polar, hydrogen-bond-donating substituents at C8 exhibit strong site BI preference (4- to 32-fold over any other site), whereas hydrophobic 8-substituents favor site BII [1]. The length of the alkyl spacer between C8 and the terminal amino group critically modulates affinity: positively charged amino groups placed close to C8 (2-3 carbon spacer, as in 8-AEA-cAMP) decrease binding affinity by 1-2 orders of magnitude relative to uncharged analogs, while a four-carbon spacer (as in 8-ABA-cAMP) relieves this penalty and uniquely enhances site BI binding [1][2]. Consequently, selecting an analog with a shorter spacer (e.g., 8-AEA-cAMP) or an uncharged terminal group (e.g., 8-ABOH-cAMP) yields measurably different site selectivity, kinase activation potency, and immobilization coupling efficiency.

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate: Quantitative Differentiation Evidence for Procurement Decision Support


8-ABA-cAMP Exhibits >2-Fold Higher Affinity for PKA Site BI Compared to Its Hydroxyl-Terminated Analog 8-ABOH-cAMP, Demonstrating the Functional Contribution of the Terminal Amino Group

In a direct head-to-head comparison within the same study, replacing the terminal amino group of 8-ABA-cAMP (3e) with a hydroxyl group to yield 8-ABOH-cAMP (1e) resulted in a measurable decrease in site BI affinity alongside a slight enhancement of site BII affinity [1]. Quantitatively, 8-ABA-cAMP displayed more than twice the affinity for site BI relative to 8-ABOH-cAMP [1]. This demonstrates that the positively charged terminal amino group, positioned at a four-carbon distance from C8, specifically augments binding to site BI of the RI subunit rather than merely serving as a passive linker.

PKA site selectivity cAMP analog binding affinity structure-activity relationship

8-ABA-cAMP Was the Most Efficacious C8-Nitrogen-Containing cAMP Analog for Stimulating [3H]cIMP Binding to PKA Type I, Outperforming All Other Tested Analogs in Intrachain Site 1 Activation

Among numerous cAMP analogs modified at C8 or C2 screened for their ability to stimulate [3H]cIMP binding to the regulatory subunit of PKA type I, 8-aminobutylamino-cAMP (8-ABA-cAMP) was identified as the most effective analog bearing a nitrogen atom attached to C8 [1]. In contrast, PKA type II responded best to sulfur-containing C8 analogs such as 8-SH-cAMP [1]. This isozyme-level discrimination was quantified through dissociation kinetics of [3H]cAMP in the presence of competing analogs and measurement of [3H]cIMP binding stimulation rates.

PKA isozyme activation intrachain cAMP binding site cIMP binding stimulation

8-ABA-cAMP Provides Optimized Spacer Length for Affinity Immobilization: Balancing Binding Affinity Retention with Coupling Accessibility Relative to Shorter-Chain 8-AEA-cAMP and Longer-Chain 8-AHA-cAMP

The C8 substituent of 8-ABA-cAMP incorporates a four-carbon alkyl spacer terminating in a primary amine, which can be coupled to NHS- or CDI-activated agarose resins [1]. Structure-activity data from Schwede et al. (2000) demonstrate that positively charged amino groups separated from C8 by only two carbons (as in 8-AEA-cAMP, compound 3a) reduce binding affinity for all PKA sites by 1–2 orders of magnitude relative to uncharged analogs [2]. Extending the spacer to four carbons (8-ABA-cAMP) relieves this electrostatic penalty and actually enhances site BI affinity, while further extension to six carbons (8-AHA-cAMP, compound 3f) yields the highest site BI selectivity (32-fold vs. BII) but at the cost of increased non-specific hydrophobic interactions and incomplete elution from affinity matrices [3]. 8-ABA-cAMP thus occupies a functional sweet spot: the spacer is long enough to abolish the charge-mediated affinity penalty but short enough to maintain favorable elution properties.

affinity chromatography cAMP analog immobilization PKA purification

8-ABA-cAMP Demonstrates High Metabolic Stability Against Phosphodiesterases, with Micromolar-Range PDE Inhibition Potency Indicating Resistance to Hydrolytic Clearance Relative to Native cAMP

8-ABA-cAMP is described as 'hardly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases' [1]. Competitive inhibition data from BindingDB/ChEMBL show that 8-ABA-cAMP inhibits PDE7A with a Ki of 5.91 µM and PDE4D with an IC50 of 66.3 µM [2]. These weak inhibitory constants indicate that 8-ABA-cAMP is a poor substrate for PDE-mediated hydrolysis. In contrast, native cAMP is rapidly hydrolyzed by PDEs with Km values in the low micromolar range (PDE4 Km ≈ 1-4 µM; PDE7 Km ≈ 0.1-1 µM). The C8 modification in 8-ABA-cAMP thus confers substantial protection against enzymatic degradation, enabling sustained intracellular signaling when used in cell-based assays.

phosphodiesterase resistance cAMP analog metabolic stability PDE inhibition profiling

8-ABA-cAMP Enables Synergistic PKA Type I Activation When Paired with Site-A-Selective 8-Piperidino-cAMP, Achieving Isozyme-Specific Stimulation Unattainable with Broad-Spectrum cAMP Analogs

The site B selectivity of 8-ABA-cAMP for RI makes it the optimal partner for site-A-directed analogs such as 8-piperidino-cAMP in synergistic activation protocols. The underlying principle, established by Ogreid et al., is that simultaneous occupancy of both intrachain binding sites (A and B) on the regulatory subunit produces cooperative activation that exceeds the sum of individual analog effects [1]. While broad-spectrum analogs like 8-Br-cAMP or 8-pCPT-cAMP activate both Epac and PKA non-selectively (full agonists at both effectors), the combination of 8-ABA-cAMP (site B of RI) with 8-piperidino-cAMP (site A of RI) achieves selective activation of PKA type I holoenzyme, as confirmed in biochemical studies [2][3]. The synergistic effect is documented in the product literature: 'In combination with 8-piperidino-cAMP specific synergistic activation of cAK type I can be obtained' [2].

synergistic PKA activation site-selective analog pairs isozyme-specific signaling

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate: Validated Application Scenarios for Scientific Procurement


PKA Type I-Selective Activation in Intact Cells via Synergistic Analog Pairing with 8-Piperidino-cAMP

Use 8-ABA-cAMP in combination with the site-A-selective analog 8-piperidino-cAMP to achieve cooperative, isozyme-specific activation of PKA type I holoenzyme. This strategy leverages 8-ABA-cAMP's quantitatively demonstrated site B (RI) preference [1] and the established principle that dual site occupancy produces synergistic kinase activation exceeding single-analog effects [2]. Unlike 8-Br-cAMP or 8-pCPT-cAMP, which activate Epac and both PKA isozymes equally [3], the 8-ABA-cAMP/8-piperidino-cAMP pair discriminates PKA type I signaling from type II- and Epac-mediated pathways. This is particularly valuable in cell types where PKA type I and II control divergent cellular outcomes (e.g., proliferation vs. differentiation).

Affinity Chromatography Resin Preparation for PKA Regulatory Subunit Enrichment and AKAP Interactome Analysis

Couple 8-ABA-cAMP via its terminal primary amine to NHS- or CDI-activated agarose to generate an affinity matrix for purification of cAMP-binding proteins. The four-carbon spacer minimizes the charge-mediated affinity penalty observed with shorter 2-carbon spacers (10-100 fold affinity loss) while avoiding the incomplete elution problems associated with 6-carbon spacer analogs [1][2]. The resulting resin enriches all four PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ) and co-purifies A-kinase anchoring proteins (AKAPs) from cell and tissue lysates [3]. Elution with excess free cAMP yields active R-subunits suitable for downstream biochemical characterization.

Fluorescent Probe Generation for cAMP-Binding Protein Detection and Imaging

Conjugate 8-ABA-cAMP at its terminal primary amine with fluorophores (e.g., fluorescein isothiocyanate, rhodamine, or Cy dyes) to create fluorescent cAMP probes. The C8-substituted aminoalkyl spacer preserves high-affinity binding to PKA site BI while positioning the fluorophore away from the adenine binding pocket, minimizing steric interference [1]. Such probes retain site B selectivity and can be used in fluorescence polarization assays, FRET-based cAMP sensors, or direct visualization of cAMP-binding protein localization. 8-ABA-cAMP's documented >2-fold higher site BI affinity over hydroxyl-terminated analogs [1] translates to superior signal-to-noise ratios in detection applications.

Sustained Intracellular PKA Activation in PDE-Competent Cellular Models Without IBMX Co-Treatment

Apply 8-ABA-cAMP to cell cultures to achieve prolonged PKA activation without co-administration of phosphodiesterase inhibitors. Quantitative PDE profiling demonstrates that 8-ABA-cAMP interacts weakly with PDE7A (Ki = 5.91 µM) and PDE4D (IC50 = 66.3 µM), representing 6- to 66-fold weaker interaction than native cAMP with its cognate PDEs [2]. This metabolic stability eliminates the need for IBMX or other pan-PDE inhibitors, which introduce adenosine receptor antagonism and other off-target effects at the micromolar concentrations required for PDE suppression. The compound is therefore suitable for long-term (hours to overnight) PKA activation studies in primary cells and tissue explants.

Quote Request

Request a Quote for 8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.